2-[(Trimethylsilyl)oxy]benzene-1-thiol
CAS No.: 58952-72-0
Cat. No.: VC18056351
Molecular Formula: C9H14OSSi
Molecular Weight: 198.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58952-72-0 |
|---|---|
| Molecular Formula | C9H14OSSi |
| Molecular Weight | 198.36 g/mol |
| IUPAC Name | 2-trimethylsilyloxybenzenethiol |
| Standard InChI | InChI=1S/C9H14OSSi/c1-12(2,3)10-8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 |
| Standard InChI Key | PTNAFEBVOLIPAT-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)OC1=CC=CC=C1S |
Introduction
Chemical Identity and Structural Features
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 58952-72-0 | |
| Molecular Formula | C₉H₁₄OSSi | |
| Molecular Weight | 198.36 g/mol | |
| Appearance | Colorless to pale yellow liquid |
The compound’s geometry is influenced by the bulky trimethylsilyl group, which imposes conformational restrictions on the benzene ring, affecting its reactivity in subsequent transformations.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-[(Trimethylsilyl)oxy]benzene-1-thiol typically involves the silylation of 2-mercaptophenol using trimethylsilyl chloride (TMSCl) under anhydrous conditions. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-mercaptophenol is replaced by the trimethylsilyl group .
Representative Reaction:
Optimized Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Triethylamine or Pyridine |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
| Yield | 75–85% |
The use of flow microreactor systems has been proposed to enhance yield and reduce byproduct formation in industrial-scale synthesis.
Physicochemical Properties
Physical Properties
2-[(Trimethylsilyl)oxy]benzene-1-thiol exhibits properties characteristic of both silyl ethers and aromatic thiols:
| Property | Value |
|---|---|
| Boiling Point | ~210–215°C (estimated) |
| Density | 1.05–1.10 g/cm³ (estimated) |
| Solubility | Soluble in organic solvents (e.g., THF, DCM) |
| Stability | Moisture-sensitive; hydrolyzes to 2-mercaptophenol |
The compound’s moisture sensitivity necessitates storage under inert atmospheres, with desiccants to prevent decomposition .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions include:
-
Si-O-C Stretch: 1100–1050 cm⁻¹ (strong, from silyl ether).
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃):
-
δ 0.20 ppm (s, 9H, Si(CH₃)₃).
-
δ 6.80–7.50 ppm (m, 4H, aromatic protons).
¹³C NMR (CDCl₃):
-
δ 0.5 ppm (Si(CH₃)₃).
-
δ 120–140 ppm (aromatic carbons).
Mass Spectrometry
-
Molecular Ion Peak: m/z 198 (M⁺).
-
Fragmentation: Loss of trimethylsilanol (m/z 73) and subsequent aromatic fragments .
Applications in Organic Synthesis
Protecting-Group Strategy
The trimethylsilyl group shields the thiol during multistep syntheses, enabling selective functionalization of other sites. Deprotection is achieved using fluoride ions (e.g., TBAF), regenerating the free thiol.
Pharmaceutical Intermediates
This compound is utilized in the synthesis of β-lactam antibiotics and cysteine protease inhibitors, where controlled thiol reactivity is critical .
Materials Science
Its application in self-assembled monolayers (SAMs) on gold surfaces has been explored for biosensor development, leveraging the affinity of thiols for metal surfaces.
| Precaution | Guideline |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Use fume hoods |
| Storage | Inert atmosphere, desiccants |
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